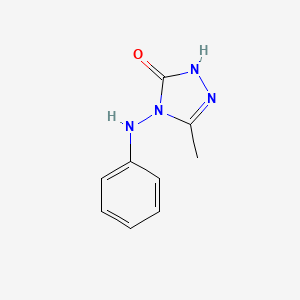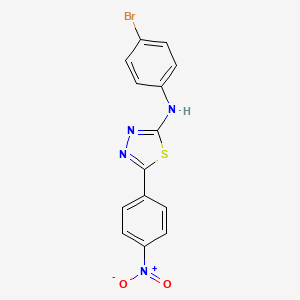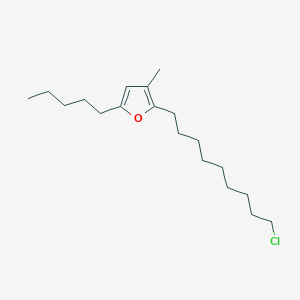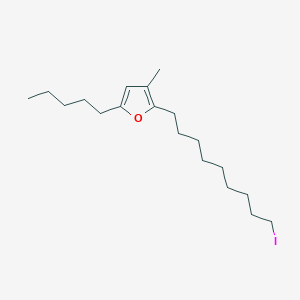
2-(9-Iodononyl)-3-methyl-5-pentylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9-Iodononyl)-3-methyl-5-pentylfuran is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Iodononyl)-3-methyl-5-pentylfuran typically involves the alkylation of a furan derivative. One common method is the reaction of 3-methyl-5-pentylfuran with 9-iodononyl bromide in the presence of a strong base such as potassium carbonate (K₂CO₃). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as precise control of temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9-Iodononyl)-3-methyl-5-pentylfuran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(9-nonyl)-3-methyl-5-pentylfuran.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of furanones or other oxygenated compounds.
Reduction: Formation of 2-(9-nonyl)-3-methyl-5-pentylfuran.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(9-Iodononyl)-3-methyl-5-pentylfuran can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities. The long alkyl chains and furan ring could interact with biological membranes or proteins, leading to interesting pharmacological properties.
Medicine
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, including surfactants, lubricants, or polymers. Its unique structure might impart desirable properties to these materials, such as enhanced stability or specific reactivity.
Mécanisme D'action
The mechanism by which 2-(9-Iodononyl)-3-methyl-5-pentylfuran exerts its effects would depend on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound might interact with lipid membranes or proteins, potentially disrupting their function or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(9-Bromononyl)-3-methyl-5-pentylfuran: Similar structure but with a bromine atom instead of iodine.
2-(9-Chlorononyl)-3-methyl-5-pentylfuran: Similar structure but with a chlorine atom instead of iodine.
2-(9-Nonyl)-3-methyl-5-pentylfuran: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
The presence of the iodine atom in 2-(9-Iodononyl)-3-methyl-5-pentylfuran makes it more reactive in nucleophilic substitution reactions compared to its bromine or chlorine analogs
Propriétés
Numéro CAS |
88646-95-1 |
|---|---|
Formule moléculaire |
C19H33IO |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
2-(9-iodononyl)-3-methyl-5-pentylfuran |
InChI |
InChI=1S/C19H33IO/c1-3-4-10-13-18-16-17(2)19(21-18)14-11-8-6-5-7-9-12-15-20/h16H,3-15H2,1-2H3 |
Clé InChI |
TYKGKMOAUDFMLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C(O1)CCCCCCCCCI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



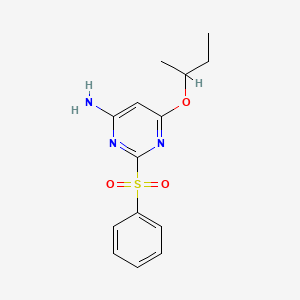



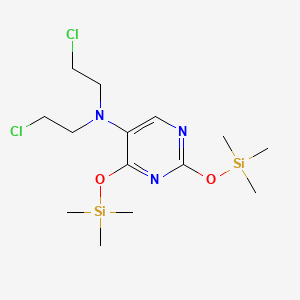
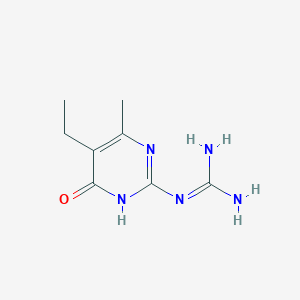
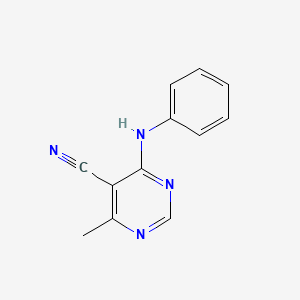
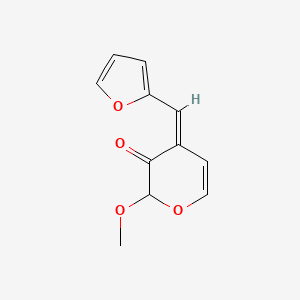
![Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12906132.png)
